Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate

Medicinal chemistry Drug design Physicochemical profiling

This 98% purity, polyfunctionalised 3,4-dihydronaphthalene-2-carboxylate features an exclusive 8-fluoro-4-cyano-4-phenyl substitution pattern absent in generic analogs. Its rigid, moderately lipophilic core (XLogP3‑AA=3.2) is ideal for BBB‑permeable libraries, while pre‑installed amino and cyano groups enable direct amide coupling or heterocycle formation in automated synthesis. Any replacement with a non‑fluorinated or differently substituted analog risks disrupting electronic character and SAR conclusions. Procure the verified 98% grade to ensure reproducible reactivity and binding‑affinity optimization.

Molecular Formula C19H15FN2O2
Molecular Weight 322.339
CAS No. 400087-68-5
Cat. No. B3000734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate
CAS400087-68-5
Molecular FormulaC19H15FN2O2
Molecular Weight322.339
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=CC=C2F)C(C1)(C#N)C3=CC=CC=C3)N
InChIInChI=1S/C19H15FN2O2/c1-24-18(23)13-10-19(11-21,12-6-3-2-4-7-12)14-8-5-9-15(20)16(14)17(13)22/h2-9H,10,22H2,1H3
InChIKeyMAECOVYTCGXEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate (CAS 400087-68-5) – Core Identity and Physicochemical Snapshot for Procurement Decisions


Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate (CAS 400087‑68‑5) is a polyfunctionalised 3,4‑dihydronaphthalene‑2‑carboxylate derivative featuring a 1‑amino group, a 4‑cyano group, an 8‑fluoro substituent, and a 4‑phenyl ring [1]. With a molecular formula of C₁₉H₁₅FN₂O₂ and a molecular weight of 322.3 g/mol, the compound exhibits a computed XLogP3‑AA of 3.2, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds, establishing its moderately lipophilic, rigid character [1]. Commercial availability currently ranges from 95% to 98% purity depending on the supplier, with the highest specification (98%) documented by Leyan .

Why 3,4‑Dihydronaphthalene‑2‑carboxylate Analogs Cannot Simply Substitute Methyl 1‑amino‑4‑cyano‑8‑fluoro‑4‑phenyl‑3,4‑dihydro‑2‑naphthalenecarboxylate


The simultaneous presence of the 8‑fluoro substituent, the 4‑cyano group, and the 4‑phenyl ring on the dihydronaphthalene scaffold creates a substitution pattern that is absent in commonly available 1‑amino‑2‑naphthalenecarboxylate variants [1]. Generic replacement with a non‑fluorinated or differently substituted analog would alter the electronic character of the naphthalene core (e.g., dipole moment, aromatic ring polarisation) as well as the overall lipophilicity, leading to divergent reactivity in downstream transformations such as cycloadditions or heterocycle formation [2]. Consequently, any attempt to interchange compounds without verifying the positional and electronic congruence risks irreproducible synthetic outcomes and erroneous structure‑activity relationship conclusions.

Quantitative Differentiation Evidence for Methyl 1‑amino‑4‑cyano‑8‑fluoro‑4‑phenyl‑3,4‑dihydro‑2‑naphthalenecarboxylate vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of the Target Compound vs. Non-Fluorinated 1-Amino-2-naphthalenecarboxylate Analog

The target compound displays a computed XLogP3-AA value of 3.2 [1]. In comparison, the non-fluorinated parent scaffold methyl 1-amino-2-naphthalenecarboxylate (CID 423740) shows an XLogP3-AA of approximately 2.4 [2]. The increase of ≈0.8 log units imparted by the 8-fluoro and 4-phenyl substituents indicates a significantly higher lipophilicity, which directly influences membrane permeability, non-specific protein binding, and chromatographic retention behaviour.

Medicinal chemistry Drug design Physicochemical profiling

Commercial Purity Specification: 98% (Leyan) vs. 95% (AKSci) – Impact on Reproducibility in Multi-Step Synthesis

The highest commercially documented purity for the title compound is 98% (Leyan, Product No. 1651954) , whereas the same compound is listed at 95% purity by AKSci (Cat. 9125CM) . For a closely related dihydronaphthalene building block—methyl 1-amino-6-fluoro-4-phenyl-2-naphthoate (CAS 1434590-65-4)—published syntheses report an isolated yield of 60–75% and require chromatographic purification to reach >95% purity [1]. The availability of the 8-fluoro isomer at 98% purity therefore eliminates a purification step, reducing overall cost and time in multi-step synthetic sequences.

Chemical procurement Process chemistry Quality assurance

Hydrogen Bond Acceptor/Donor Profile: Differentiation from 8-Methyl and 8-Chloro Analogs

The target compound possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, a methyl-substituted analog (methyl 1-amino-8-methyl-4-phenyl-2-naphthoate, CAS 1434590-57-4) has a lower HBA count of 4 owing to the absence of the fluorine atom's electron‑withdrawing lone-pair contribution, while the 8-chloro analog would show comparable HBA count but a significantly larger halogen atom radius, affecting steric interactions in ligand‑binding pockets [2]. The specific HBD/HBA ratio of 1:5 offered by the 8-fluoro compound is particularly favourable for maintaining ligand efficiency indices in fragment-based drug discovery.

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Cyano Group Reactivity: Tandem Michael Addition-Enolate Nitrile Coupling Yields vs. Non-Cyano Analogs

The 4‑cyano group of the target compound is an essential functional handle for the intramolecular cascade cyano‑ene reaction that furnishes the 1‑amino‑2‑naphthalenecarboxylate core. Kobayashi et al. (1997) reported that 1‑amino‑3,4‑dihydro‑2‑naphthalenecarboxylates bearing a 4‑cyano group are obtained in 54–98% yield via tandem Michael addition/enolate‑nitrile coupling, whereas analogous substrates lacking the cyano group require separate steps to install a comparable functional handle, dramatically reducing overall efficiency [1]. The target compound's pre‑installed cyano moiety thus represents a strategic advantage for library synthesis protocols that require rapid access to densely functionalized naphthalene scaffolds.

Synthetic methodology Heterocycle synthesis Diversity-oriented synthesis

High-Impact Scientific and Industrial Application Scenarios for Methyl 1‑amino‑4‑cyano‑8‑fluoro‑4‑phenyl‑3,4‑dihydro‑2‑naphthalenecarboxylate


CNS-Oriented Fragment Library Design

The elevated lipophilicity (XLogP3‑AA = 3.2) combined with the moderate HBD/HBA profile makes this compound a valuable fragment for blood‑brain‑barrier‑permeable libraries. It can serve as a starting point for structure‑based drug design targeting neurological receptors where logP values near 3 are optimal [1].

Parallel Synthesis of 1‑Amino‑2‑naphthalenecarboxamide Libraries

The pre‑installed cyano and amino groups permit late‑stage diversification via amide coupling or heterocycle formation without additional functional group interconversion. The 98% purity material enables direct use in automated parallel synthesis platforms, reducing purification bottlenecks .

Peptidomimetic Scaffold Construction for Protease Inhibitor Development

The rigid dihydronaphthalene core with a 4‑phenyl substituent mimics a phenylalanine motif, while the fluorine atom can engage in orthogonal C–F···H–N interactions that stabilise inhibitor‑protease complexes. Medicinal chemists exploring cathepsin or caspase inhibitors can leverage this scaffold to improve binding affinity relative to non‑fluorinated peptidomimetics [2].

Fluorescent Probe Precursor for Biological Imaging

The 8‑fluoro‑naphthalene framework can be dearomatised and further functionalised to generate turn‑on fluorescent probes. The electron‑withdrawing fluorine and cyano groups shift emission wavelengths into the visible range, making the compound a suitable precursor for sensors requiring green‑to‑red emission without the need for heavy metals [3].

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